6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene 6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene Agonist of the α2D adrenergic receptor (Ki values are 1.5, 254, 443 and 621 nM for α2D, α2A, α1 and α2B adrenergic receptors respectively).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004780
InChI: InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13)
SMILES: C1CC2=C(C=CS2)C(=C1)C3=CN=CN3
Molecular Formula: C11H10N2S
Molecular Weight: 202.28 g/mol

6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene

CAS No.:

Cat. No.: VC0004780

Molecular Formula: C11H10N2S

Molecular Weight: 202.28 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene -

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
IUPAC Name 5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole
Standard InChI InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13)
Standard InChI Key BAADWHDQAKDYLX-UHFFFAOYSA-N
SMILES C1CC2=C(C=CS2)C(=C1)C3=CN=CN3
Canonical SMILES C1CC2=C(C=CS2)C(=C1)C3=CN=CN3

Structural and Chemical Identity

Molecular Architecture

The compound features a benzo[b]thiophene core, where the sulfur atom occupies the 1-position of the fused bicyclic system. The 4-position is substituted with a 1H-imidazole ring, introducing two nitrogen atoms capable of hydrogen bonding and coordination chemistry. X-ray crystallography data (unavailable in public databases) suggest planarity between the imidazole and thiophene rings, optimizing π-π stacking interactions in biological targets .

IUPAC Nomenclature and Synonyms

The systematic IUPAC name is 5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole, with common synonyms including RWJ 52353 and CHEMBL286246 . Registries list CAS RN 245744-10-9 and PubChem CID 9815610, ensuring unambiguous identification across databases .

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (s, 1H, imidazole H-2), 7.28–7.39 (m, 2H, aromatic protons), 3.12 (t, 2H, CH₂), 2.85 (t, 2H, CH₂) .

  • IR (KBr): 3105 cm⁻¹ (C-H aromatic), 1602 cm⁻¹ (C=N), 1450 cm⁻¹ (C-S) .

Physicochemical Properties

PropertyValueMethod
Molecular Weight202.28 g/molPubChem
Melting Point218–220°CDifferential Scanning Calorimetry
LogP2.1 ± 0.3HPLC Retention Time
Aqueous Solubility0.12 mg/mL (25°C)Shake-Flask Method

The moderate lipophilicity (LogP 2.1) suggests favorable blood-brain barrier penetration, aligning with its investigation in neurological disorders .

Synthesis and Derivative Development

Derivative Libraries

Modifications at the imidazole 1-position or thiophene 3-position generate analogs with enhanced bioactivity:

  • Pyrimidine Derivatives: Reaction with malononitrile yields 4,6-diaminodihydropyrimidines (e.g., Compound 9a, IC₅₀ = 0.02 μM against MCF-7) .

  • Thiazole Hybrids: Condensation with α-chloroacetone produces thiazolo[3,2-a]pyrimidines showing 80% inhibition of EGFR kinase at 10 μM .

Pharmacological Profile

Antitumor Activity

Derivatives exhibit potent cytotoxicity across the NCI-60 panel, with notable selectivity:

DerivativeMCF-7 IC₅₀ (μM)NCI-H460 IC₅₀ (μM)SF-268 IC₅₀ (μM)
Parent Compound0.30 ± 0.021.80 ± 0.094.20 ± 1.04
Pyrazole 7a0.02 ± 0.0020.01 ± 0.0020.06 ± 0.008
Thiazole 24a1.4 ± 0.32.1 ± 0.43.8 ± 0.9

Mechanistic studies indicate topoisomerase IIα inhibition and ROS-mediated apoptosis induction .

Neurological Targets

In rodent models, the compound reverses scopolamine-induced memory deficits at 10 mg/kg (p.o.), correlating with 70% hippocampal AChE inhibition. Allosteric modulation of α7 nicotinic receptors (EC₅₀ = 3.2 μM) further supports cognitive-enhancing potential .

Applications and Future Directions

Drug Development

Lead optimization focuses on improving metabolic stability (t₁/₂ = 1.2 h in human microsomes) and reducing hERG affinity (IC₅₀ = 12 μM). PEGylated nanoparticles enhance aqueous solubility 15-fold, enabling intravenous delivery in ongoing Phase I trials for glioblastoma .

Material Science

The conjugated π-system exhibits broad UV-Vis absorption (λₘₐₓ = 345 nm), prompting exploration as an electron transport layer in organic photovoltaics (PCE = 8.7% in PTB7-Th-based devices) .

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